1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a chlorophenyl group, a pyridazinyl group, and a pyridinyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The pyridazinyl group can participate in condensation reactions with various aldehydes or ketones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related process.
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one include:
1-(4-chlorophenyl)-3-pyridin-4-yl-urea: This compound shares the chlorophenyl and pyridinyl groups but differs in the presence of a urea moiety.
1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone: This compound lacks the pyridazinyl group, making it structurally simpler.
1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanone: Similar to the previous compound but with a different position of the pyridinyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-14-3-1-13(2-4-14)16(22)11-23-17-6-5-15(20-21-17)12-7-9-19-10-8-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNZAAJHNJTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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